Diethyl chloromethylphosphate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H12ClO4P |
|---|---|
Molecular Weight |
202.57 g/mol |
IUPAC Name |
chloromethyl diethyl phosphate |
InChI |
InChI=1S/C5H12ClO4P/c1-3-8-11(7,9-4-2)10-5-6/h3-5H2,1-2H3 |
InChI Key |
FWAXWNOGOQKLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of diethyl chloromethylphosphate vs diethyl chlorophosphate
Technical Whitepaper: Structural and Functional Divergence of Diethyl Chlorophosphate and Diethyl (Chloromethyl)phosphonate
Executive Summary: The P-O-C vs. P-C Paradigm
In the development of nucleotide analogs and prodrugs, the distinction between Diethyl chlorophosphate (DECP) and Diethyl (chloromethyl)phosphonate (DECMP) is not merely structural—it is the dividing line between hydrolytic instability and metabolic durability.
While both reagents introduce phosphorus moieties, they serve fundamentally different mechanistic roles:
-
DECP (CAS 814-49-3): A phosphorylating agent used to create phosphate esters (P-O-C linkages). These linkages are metabolically labile, susceptible to phosphatases, and often serve as transient protecting groups or activated intermediates.
-
DECMP (CAS 3167-63-3): An alkylating agent used to create phosphonate isosteres (P-C linkages). The P-C bond is enzymatically stable, mimicking the phosphate group while resisting hydrolysis, a critical feature in the design of antiviral nucleotide analogs (e.g., Tenofovir derivatives).
Nomenclature Alert: The term "Diethyl chloromethylphosphate" is frequently used colloquially but is chemically ambiguous. In this guide, we distinguish between the Chlorophosphate (Cl attached to P) and the (Chloromethyl)phosphonate (Cl attached to C, which is attached to P).
Structural Analysis & Spectroscopic Signatures
The divergence in reactivity stems from the electronic environment of the phosphorus atom.
Comparative Physicochemical Profile
| Feature | Diethyl Chlorophosphate (DECP) | Diethyl (Chloromethyl)phosphonate (DECMP) |
| CAS Registry | 814-49-3 | 3167-63-3 |
| Formula | ||
| Molecular Weight | 172.55 g/mol | 186.57 g/mol |
| Bonding Motif | P-Cl (Labile, Electrophilic P) | P-C-Cl (Stable P-C, Electrophilic C) |
| Boiling Point | ~60°C @ 2 mmHg | ~109-110°C @ 10 mmHg |
| Density | 1.19 g/mL | 1.20 g/mL |
| Reactivity Class | Hard Electrophile (Phosphorylating) | Soft Electrophile (Alkylating) |
Spectroscopic Insight
-
DECP: The chlorine atom is directly bonded to phosphorus, pulling electron density via induction. This makes the phosphorus highly electrophilic and susceptible to rapid hydrolysis.
-
DECMP: The phosphorus is shielded by the methylene (
) bridge. The electrophilic center shifts to the methylene carbon. The signal shifts upfield relative to the chlorophosphate due to the replacement of the electronegative Cl with a carbon substituent.
Reactivity Profiles & Mechanistic Pathways
Understanding the site of nucleophilic attack is critical for experimental design.
Pathway A: Phosphorylation via DECP
DECP reacts via an addition-elimination mechanism (
-
Constraint: Requires strictly anhydrous conditions; moisture generates diethyl phosphate and HCl immediately.
Pathway B: Phosphonomethylation via DECMP
DECMP reacts via
-
Constraint: The
group is less reactive than a standard alkyl halide due to the steric bulk and electronic repulsion of the phosphoryl oxygen. High temperatures or stronger nucleophiles (e.g., alkoxides, thiolates) are often required.
Figure 1: Divergent reactivity pathways. DECP undergoes substitution at phosphorus, while DECMP undergoes substitution at the alpha-carbon.
Experimental Protocols
Safety Warning: Both compounds are potent acetylcholinesterase inhibitors (especially DECP) and vesicants. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Protocol A: Synthesis of Diethyl Chlorophosphate (Atherton-Todd Variant)
This method avoids the use of gaseous chlorine, utilizing
-
Reagents: Diethyl phosphite (1.0 eq), Carbon tetrachloride (1.1 eq), Triethylamine (
, 1.1 eq), Anhydrous DCM (Solvent). -
Setup: Flame-dried 3-neck round bottom flask equipped with an addition funnel and nitrogen inlet.
-
Procedure:
-
Charge flask with Diethyl phosphite and
in DCM. Cool to 0°C. -
Add
dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C. -
Observation: A white precipitate (
) will form immediately. -
Stir at room temperature for 2 hours.
-
Workup: Filter off the amine salt under inert atmosphere (Schlenk filtration recommended to avoid hydrolysis).
-
Purification: Vacuum distillation. DECP distills at ~60°C (2 mmHg).[1]
-
-
Validation:
NMR should show a singlet disappearing at ~7 ppm (phosphite) and appearing at ~4 ppm (chlorophosphate).
Protocol B: Synthesis of Diethyl (Chloromethyl)phosphonate (Michaelis-Arbuzov)
The classic route for forming P-C bonds.
-
Reagents: Triethyl phosphite (1.0 eq), Bromochloromethane (
, 3.0 eq - excess used as solvent/reactant). -
Setup: Distillation apparatus set for reflux, connected to a downward condenser to collect ethyl bromide byproduct.
-
Procedure:
-
Mix Triethyl phosphite and Bromochloromethane.
-
Heat gradually to 100-110°C.
-
Mechanism:[2][3] The phosphorus lone pair attacks the
, displacing Br. The resulting phosphonium intermediate collapses, ejecting Ethyl Bromide ( ). -
Monitor the distillation of
(bp 38°C) to track reaction progress. -
Continue heating until evolution of
ceases (approx. 3-4 hours).
-
-
Purification: Fractionally distill the remaining liquid. Excess
comes off first, followed by the product DECMP at ~110°C (10 mmHg).
Figure 2: Synthetic workflow comparison. Note the thermal requirement for DECMP versus the base-mediated protocol for DECP.
Applications in Drug Design
The Prodrug Strategy
-
DECP in ProTides: DECP is often a precursor for generating phosphorochloridates used in ProTide technology (e.g., Sofosbuvir). Here, the P-Cl bond reacts with an amino acid ester and a nucleoside to form a phosphoramidate.
-
DECMP in Phosphonates: DECMP is the structural prototype for Acyclic Nucleoside Phosphonates (ANPs) . The stable P-C bond mimics the biological phosphate but cannot be cleaved by esterases. This allows the drug to bypass the first phosphorylation step in the cell (often the rate-limiting step for antiviral activation).
References
-
Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines." Journal of the Chemical Society, 660-663.
-
Arbuzov, B. A. (1964). "Michaelis–Arbuzov and Perkow reactions." Pure and Applied Chemistry, 9(2), 307-353.
-
Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9154–9218.
-
PubChem Compound Summary. (2023). "Diethyl chlorophosphate (CID 13139)."[4][5][6] National Center for Biotechnology Information.
-
PubChem Compound Summary. (2023). "Diethyl (chloromethyl)phosphonate (CID 76633)." National Center for Biotechnology Information.
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- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Hazards of Diethyl Chloromethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Organophosphate Chemistry
In the landscape of pharmaceutical research and development, organophosphorus compounds are indispensable tools, serving as key intermediates and building blocks in the synthesis of a vast array of molecules. Among these, diethyl chloromethylphosphonate holds a significant position due to its utility in introducing the phosphonomethyl group, a key pharmacophore in many antiviral and anticancer agents. However, the structural similarities among organophosphates belie a wide spectrum of reactivity and toxicity. A frequent and dangerous point of confusion arises between diethyl chloromethylphosphonate and its more notorious cousin, diethyl chlorophosphate. This guide is designed to provide a detailed, technically sound overview of the specific hazards associated with diethyl chloromethylphosphonate, emphasizing the critical importance of accurate chemical identification in risk assessment and safety protocol implementation. As we delve into the safety data sheet (SDS) hazards, this document will serve as a comprehensive resource for researchers, enabling a proactive and informed approach to laboratory safety.
Hazard Identification and Classification
The cornerstone of safe chemical handling is a thorough understanding of a substance's intrinsic hazards. Diethyl chloromethylphosphonate, while a valuable synthetic reagent, possesses a distinct hazard profile that necessitates careful management.
GHS Classification
Based on available safety data, Diethyl Chloromethylphosphonate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Skin Irritation: While not classified as corrosive, it can cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
It is imperative to distinguish this classification from that of diethyl chlorophosphate , which is categorized as acutely toxic (fatal if swallowed or in contact with skin) and corrosive.[2][3] This distinction is a critical training point for all laboratory personnel.
Physical and Chemical Properties
A summary of the key physical and chemical properties of diethyl chloromethylphosphonate is provided in the table below. Understanding these properties is essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 3167-63-3 | [1] |
| Molecular Formula | C5H12ClO3P | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Density | 1.362 g/mL at 25°C | [4] |
Safe Handling and Storage: A Proactive Approach to Risk Mitigation
The identified hazards of diethyl chloromethylphosphonate dictate a stringent set of handling and storage protocols designed to minimize exposure and prevent accidental release.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to diethyl chloromethylphosphonate is through robust engineering controls.
-
Ventilation: All manipulations of diethyl chloromethylphosphonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is crucial to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[1]
-
Enclosed Systems: For larger scale operations or repetitive tasks, the use of closed systems or glove boxes should be considered to provide the highest level of containment.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is a non-negotiable aspect of working safely with diethyl chloromethylphosphonate. The following diagram outlines a decision-making workflow for PPE selection.
Caption: PPE Selection Workflow for Diethyl Chloromethylphosphonate.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[1][5]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: Work should be performed in a fume hood to avoid respiratory irritation.[1] If a fume hood is not available or in the case of a large spill, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Storage Requirements
Proper storage is critical to maintaining the stability of diethyl chloromethylphosphonate and preventing hazardous situations.
-
Container: Store in a tightly closed, original container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2] While some sources indicate no rapid reaction with water for diethyl chlorophosphate, it is prudent to protect diethyl chloromethylphosphonate from moisture, as organophosphorus halides can hydrolyze to form corrosive and toxic byproducts.[5][7]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.
First-Aid Measures
The following first-aid procedures should be implemented immediately following exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures
A well-rehearsed spill response plan is essential for all personnel working with this chemical.
Caption: Emergency Spill Response Workflow.
-
Small Spills: For minor spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[5] Place the absorbed material into a suitable, labeled container for disposal.
-
Large Spills: In the event of a large release, evacuate the area immediately. Only trained personnel with the appropriate respiratory protection and chemical-resistant clothing should attempt to clean up the spill.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[5]
Toxicological Profile and Reactivity
While specific toxicological data for diethyl chloromethylphosphonate is limited in the public domain, an understanding of its potential reactivity and the toxicology of related compounds can inform a cautious approach.
Known Health Effects
The primary health effects are irritation to the skin, eyes, and respiratory system.[1] Unlike diethyl chlorophosphate, it is not currently classified as acutely toxic by ingestion or dermal contact. However, as with many organophosphorus compounds, there is the potential for more severe effects with high levels of exposure, and all contact should be avoided.
Reactivity and Hazardous Decomposition Products
-
Stability: The compound is generally stable under normal storage conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of phosphorus oxides and hydrogen chloride gas.[7]
Conclusion: A Culture of Safety in Research
The responsible use of diethyl chloromethylphosphonate in a research setting is predicated on a comprehensive understanding of its specific hazards and the implementation of rigorous safety protocols. The critical takeaway for all researchers is the paramount importance of not conflating this compound with the more acutely toxic diethyl chlorophosphate. By adhering to the guidelines outlined in this document—from diligent use of engineering controls and PPE to preparedness for emergency situations—we can foster a culture of safety that enables groundbreaking research to proceed without compromising the well-being of the scientific community. Continuous education and a commitment to best practices are the cornerstones of safe and successful scientific discovery.
References
-
Material Safety Data Sheet - Diethyl chlorophosphate, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet: Diethyl malonate. (n.d.). Carl ROTH. Retrieved from [Link]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. DIETHYL CHLOROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Nuances of Organophosphorus Chemistry: A Comparative Analysis of Chloromethyl Diethyl Phosphate and Diethyl Chloromethylphosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Within the vast landscape of organophosphorus chemistry, subtle structural variations can lead to profound differences in reactivity, biological activity, and application. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct molecules: chloromethyl diethyl phosphate and diethyl chloromethylphosphonate. We will dissect their core chemical differences, explore their respective synthetic pathways, compare their reactivity profiles, and elucidate their diverse applications, particularly in the realms of medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for researchers, enabling a deeper understanding and more informed utilization of these important chemical entities.
Introduction: More Than Just an Atom's Difference
At first glance, chloromethyl diethyl phosphate and diethyl chloromethylphosphonate appear to be closely related isomers. Both are diethyl esters containing a chloromethyl group and a central phosphorus atom. However, the seemingly minor distinction in the connectivity of the chloromethyl group—to an oxygen atom in the phosphate versus directly to the phosphorus atom in the phosphonate—fundamentally alters the electronic environment and steric accessibility of the phosphorus center. This core difference dictates their chemical behavior and, consequently, their utility in various scientific disciplines. This guide will illuminate these critical distinctions, providing the foundational knowledge necessary for their effective application.
Core Structural and Physicochemical Distinctions
The fundamental difference between these two compounds lies in their core atomic linkage. In chloromethyl diethyl phosphate , the chloromethyl group is linked to the phosphorus atom via an oxygen atom, forming a phosphate ester. In contrast, diethyl chloromethylphosphonate features a direct phosphorus-carbon (P-C) bond.[1] This seemingly subtle variation has significant consequences for their chemical properties.
Table 1: Comparative Physicochemical Properties
| Property | Chloromethyl Diethyl Phosphate | Diethyl Chloromethylphosphonate |
| Molecular Formula | C5H12ClO4P | C5H12ClO3P[2] |
| Molecular Weight | 202.57 g/mol | 186.57 g/mol [2] |
| CAS Number | 814-49-3[3] | 3167-63-3[2][4] |
| Core Linkage | P-O-C | P-C[1] |
| Appearance | Colorless liquid with a fruity odor[5] | Colorless to pale yellow liquid[1] |
| Boiling Point | 60 °C at 2 mmHg[3] | 109-110 °C at 10 mmHg[4][6] |
| Density | ~1.19 g/mL[5] | ~1.2 g/mL at 25 °C[4] |
| Refractive Index | Not readily available | n20/D 1.437[4] |
The P-O-C linkage in chloromethyl diethyl phosphate makes it a phosphate ester, while the P-C bond in diethyl chloromethylphosphonate defines it as a phosphonate. This distinction is crucial as the P-C bond is generally more stable to hydrolysis than the P-O-C bond.
Structural Diagrams
To visually represent these differences, the following diagrams are provided:
Caption: Structure of Chloromethyl Diethyl Phosphate.
Caption: Structure of Diethyl Chloromethylphosphonate.
Synthesis and Reaction Mechanisms
The synthetic routes to these two compounds are fundamentally different, reflecting their distinct structural classes.
Synthesis of Chloromethyl Diethyl Phosphate
Chloromethyl diethyl phosphate is typically synthesized via the phosphorylation of an alcohol. A common method is the Atherton-Todd reaction , where diethyl phosphite is chlorinated in the presence of carbon tetrachloride.[5] Another route involves the reaction of phosphoryl chloride with ethanol.[3]
Caption: General synthetic scheme for chloromethyl diethyl phosphate.
Synthesis of Diethyl Chloromethylphosphonate
The synthesis of diethyl chloromethylphosphonate hinges on the formation of the P-C bond, a hallmark of phosphonate chemistry. The Michaelis-Arbuzov reaction is a cornerstone of this synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide.[7][8] In this case, triethyl phosphite reacts with chloromethyl chloride.
An alternative approach is the Pudovik reaction , which involves the addition of a dialkyl phosphite to an unsaturated compound. While not directly applicable to chloromethylphosphonate synthesis from simple precursors, it is a key reaction in phosphonate chemistry.[9]
Caption: Michaelis-Arbuzov reaction for diethyl chloromethylphosphonate.
Comparative Reactivity and Applications
The structural differences between chloromethyl diethyl phosphate and diethyl chloromethylphosphonate directly translate to distinct reactivity profiles and, consequently, a diverse range of applications.
Chloromethyl Diethyl Phosphate: A Phosphorylating Agent
The P-O-C(H2)-Cl moiety in chloromethyl diethyl phosphate makes it an effective phosphorylating agent .[5] The chlorine atom is a good leaving group, and the phosphate group is readily transferred to nucleophiles such as alcohols, amines, and carboxylates.[5] This reactivity is leveraged in organic synthesis for the introduction of a diethyl phosphate group onto various molecules.
Key Applications:
-
Synthesis of Enol Phosphates: Ketones can be converted to enol phosphates, which are versatile intermediates for the synthesis of alkenes and β-keto phosphonates.[3]
-
Prodrug Synthesis: The phosphate group can be used to create water-soluble prodrugs of pharmaceuticals, enhancing their bioavailability.
-
Oligonucleotide Synthesis: It finds application in the synthesis of oligonucleotides, the building blocks of DNA and RNA.[10]
Diethyl Chloromethylphosphonate: A Versatile Building Block
The P-C bond in diethyl chloromethylphosphonate is significantly more stable, making the chloromethyl group the primary site of reactivity.[1] The presence of the electron-withdrawing phosphonate group activates the α-carbon, making the attached chlorine susceptible to nucleophilic substitution.[1]
Key Applications:
-
Horner-Wadsworth-Emmons (HWE) Reagent Precursor: The most prominent application is as a precursor to HWE reagents. Deprotonation of the α-carbon generates a carbanion that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity.
-
Synthesis of Agrochemicals: It serves as a key intermediate in the production of herbicides and insecticides.[4]
-
Flame Retardants and Plasticizers: The phosphonate moiety imparts flame retardant properties, making it a valuable component in the synthesis of polymers with enhanced fire safety.[4]
-
Pharmaceutical Research: It is used in the development of various pharmaceuticals, particularly in creating compounds that target specific biological pathways.[4][11]
Toxicological Considerations
Both chloromethyl diethyl phosphate and diethyl chloromethylphosphonate are organophosphorus compounds and should be handled with appropriate safety precautions. Organophosphorus compounds, as a class, are known for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[12][13] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of toxic effects.[12][13]
While specific toxicological data for chloromethyl diethyl phosphate is less readily available, diethyl phosphorochloridate, a related compound, is known to be a cholinesterase inhibitor with high dermal toxicity.[3] Diethyl chloromethylphosphonate is also considered a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[6]
Given their potential toxicity, it is imperative that researchers and laboratory personnel handle these compounds in well-ventilated fume hoods, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and follow all institutional safety protocols.[6]
Experimental Protocols
Protocol: Synthesis of a Horner-Wadsworth-Emmons Reagent from Diethyl Chloromethylphosphonate
This protocol outlines the general procedure for preparing a phosphonate ylide for use in the HWE reaction.
Materials:
-
Diethyl chloromethylphosphonate
-
Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Aldehyde or ketone
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Base Addition: Suspend the strong base (e.g., NaH, 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Phosphonate Addition: Cool the suspension to 0 °C. Add a solution of diethyl chloromethylphosphonate (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel.
-
Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes, during which time the phosphonate ylide will form.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol: Phosphorylation of an Alcohol using Chloromethyl Diethyl Phosphate
This protocol provides a general method for the phosphorylation of a primary alcohol.
Materials:
-
Chloromethyl diethyl phosphate
-
Primary alcohol
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.
-
Phosphorylating Agent Addition: Cool the solution to 0 °C and add chloromethyl diethyl phosphate (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting phosphate ester by column chromatography.
Conclusion
Chloromethyl diethyl phosphate and diethyl chloromethylphosphonate, while bearing a superficial resemblance, are fundamentally different molecules with distinct chemical personalities. The P-O-C linkage of the phosphate renders it an effective phosphorylating agent, ideal for introducing phosphate moieties into organic molecules. Conversely, the robust P-C bond of the phosphonate directs its reactivity towards the chloromethyl group, establishing it as a valuable precursor for the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction and as a key intermediate in the synthesis of various industrial and pharmaceutical compounds. A thorough understanding of these differences is paramount for their strategic and successful application in chemical synthesis and drug development.
References
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Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
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Chemsrc. (n.d.). Diethyl chlorothiophosphate | CAS#:2524-04-1. Retrieved from [Link]
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gsrs. (n.d.). DIETHYL (CHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]
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ResearchGate. (2016). Diethyl Chlorophosphate. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]
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Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Organophosphate Toxicity. In StatPearls. Retrieved from [Link]
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ResearchGate. (2015). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Retrieved from [Link]
-
PubMed. (2007). Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat. Retrieved from [Link]
-
MDPI. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]
-
Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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ResearchGate. (2014). Basic and Clinical Toxicology of Organophosphorus Compounds. Retrieved from [Link]
-
YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]
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-
LITFL. (n.d.). Organophosphorus agents • Toxicology Library Toxicant. Retrieved from [Link]
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SciSpace. (2021). New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy profile in ( ) for the reaction between diethyl trichloro-methyl.... Retrieved from [Link]
-
PubMed. (n.d.). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Retrieved from [Link]
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- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Ultrasensitive Detection of Diethyl Chloromethylphosphate using Surface-Enhanced Raman Spectroscopy (SERS)
Abstract: This application note presents a detailed methodology for the trace-level detection of diethyl chloromethylphosphate (DCMP), an organophosphorus compound, utilizing Surface-Enhanced Raman Spectroscopy (SERS). We provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of plasmonically active gold nanoparticles (AuNPs), substrate preparation, sample analysis, and data interpretation. The protocol is designed to be robust and reproducible, with an emphasis on the underlying scientific principles that govern the enhancement of the Raman signal. This method offers a rapid and highly sensitive analytical tool for the detection of DCMP in various matrices, which is of significant interest in environmental monitoring, food safety, and security applications.
Introduction: The Imperative for Sensitive Organophosphate Detection
Diethyl chloromethylphosphate (DCMP) belongs to the class of organophosphorus compounds, which are widely used as pesticides and have also been studied as precursors for chemical warfare agents. Their persistence in the environment and potential for adverse health effects necessitate the development of highly sensitive and specific detection methods. Traditional analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) offer excellent sensitivity but often require extensive sample preparation and are not readily adaptable for in-field applications.
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful alternative, offering rapid, non-destructive, and ultrasensitive molecular detection.[1][2][3] The technique relies on the amplification of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces.[4] This enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance (LSPR) of the metallic nanostructures and a chemical enhancement arising from charge-transfer interactions between the analyte and the substrate.[4] The resulting SERS spectrum provides a unique vibrational fingerprint of the analyte, enabling its specific identification.[2][5]
This application note provides a self-validating protocol for the SERS analysis of DCMP, leveraging rationally designed gold nanoparticle (AuNP) substrates. We will delve into the causality behind each experimental step, from the synthesis of AuNPs with tailored optical properties to the systematic evaluation of the SERS performance.
The SERS Advantage for Organophosphate Analysis
The molecular structure of organophosphorus compounds, including DCMP, contains functional groups such as P=O and P-O-C which exhibit characteristic Raman scattering bands.[6][7] However, in conventional Raman spectroscopy, the signals from trace amounts of these compounds are often too weak to be detected. SERS overcomes this limitation by amplifying these signals by several orders of magnitude.[4] The choice of SERS substrate is critical, with gold and silver nanoparticles being the most commonly employed due to their strong plasmon resonances in the visible and near-infrared regions.[8][9] Gold nanoparticles, in particular, offer excellent stability and biocompatibility, making them ideal for a wide range of applications.[10][11]
The interaction between the organophosphate molecule and the SERS substrate is a key factor in achieving significant signal enhancement. For instance, the phosphoryl (P=O) and thiophosphoryl (P=S) groups in many organophosphorus pesticides are known to strongly interact with metallic surfaces, leading to a significant SERS effect.[7] In the case of DCMP, the lone pair electrons on the oxygen atoms of the phosphate group are expected to facilitate adsorption onto the gold nanoparticle surface, bringing the molecule into the region of intense electromagnetic fields, or "hot spots," generated between adjacent nanoparticles.[12][13]
Experimental Section: A Step-by-Step Protocol
This section outlines the detailed procedures for the synthesis of SERS-active gold nanoparticles, the preparation of the SERS substrate, and the acquisition of SERS spectra of DCMP.
Materials and Reagents
| Reagent | Grade | Supplier |
| Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) | ≥99.9% | Sigma-Aldrich |
| Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) | ≥99.0% | Sigma-Aldrich |
| Diethyl chloromethylphosphate (DCMP) | Analytical Standard | LGC Standards |
| Ethanol | ACS Grade | Fisher Scientific |
| Ultrapure Water (18.2 MΩ·cm) | - | Millipore Milli-Q |
Synthesis of Gold Nanoparticles (AuNPs)
The Turkevich-Frens method is a widely adopted and reliable method for the synthesis of citrate-stabilized gold nanoparticles.[14][15] The size of the nanoparticles can be tuned by varying the citrate-to-gold molar ratio, which in turn influences the LSPR and the SERS enhancement.
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
Prepare a 38.8 mM solution of trisodium citrate in ultrapure water.
-
-
Synthesis:
-
In a clean 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to a deep ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
-
Characterization (Optional but Recommended):
-
Acquire a UV-Vis spectrum of the colloidal AuNP solution. The LSPR peak should be located around 520 nm for nanoparticles of approximately 20 nm in diameter.
-
For more detailed characterization, Transmission Electron Microscopy (TEM) can be used to determine the size, shape, and monodispersity of the AuNPs.
-
SERS Substrate Preparation and DCMP Analysis
The aggregation of colloidal nanoparticles is crucial for the formation of "hot spots" where the electromagnetic enhancement is maximized. This can be achieved by adding the analyte solution, which can disrupt the electrostatic repulsion between the citrate-capped nanoparticles.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of DCMP in ethanol.
-
Perform serial dilutions of the DCMP stock solution in ultrapure water to obtain a range of concentrations for analysis (e.g., 1 ppm, 100 ppb, 10 ppb, 1 ppb).
-
-
SERS Measurement:
-
In a clean glass vial, mix 500 µL of the synthesized AuNP colloid with 100 µL of the DCMP solution at the desired concentration.
-
Gently agitate the mixture and allow it to incubate for 10 minutes to ensure adsorption of DCMP onto the AuNP surface and induce aggregation.
-
Transfer a small aliquot (e.g., 10 µL) of the mixture onto a clean glass slide and allow it to air dry.
-
Acquire the SERS spectrum using a Raman spectrometer. Typical acquisition parameters are a 785 nm laser excitation, 10x objective, and an integration time of 10 seconds.
-
-
Control Spectrum:
-
Acquire a SERS spectrum of a blank sample containing 500 µL of the AuNP colloid and 100 µL of ultrapure water to identify any background signals from the citrate capping agent or the solvent.
-
Diagram of the SERS Experimental Workflow:
Caption: A schematic overview of the SERS experimental workflow for the analysis of DCMP.
Data Analysis and Interpretation
A successful SERS analysis will yield a spectrum with distinct peaks corresponding to the vibrational modes of DCMP. The positions and relative intensities of these peaks provide the molecular fingerprint for identification.
Characteristic Raman Bands of DCMP
Table of Expected Raman Shifts for DCMP Functional Groups:
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| P=O | ~1250 - 1300 | Stretching |
| P-O-C | ~700 - 850 | Symmetric Stretching |
| C-Cl | ~650 - 750 | Stretching |
| C-H (in ethyl groups) | ~2800 - 3000 | Stretching |
Note: These are approximate ranges and the exact peak positions in the SERS spectrum may be shifted due to the interaction of the molecule with the gold surface.
Quantitative Analysis
For quantitative analysis, a calibration curve can be constructed by plotting the intensity of a characteristic DCMP peak against its concentration.[5][20] It is important to select a peak that is well-resolved and shows a consistent response with changing concentration. The relationship between SERS intensity and concentration is often linear at low concentrations but can plateau at higher concentrations as the SERS substrate becomes saturated.[20]
Diagram of DCMP Interaction with AuNP Surface:
Caption: Illustration of a DCMP molecule adsorbed in a SERS "hot spot" between two gold nanoparticles.
Troubleshooting and Best Practices
Low Signal Intensity:
-
Sub-optimal Nanoparticle Aggregation: Ensure proper mixing and incubation of the AuNPs and the analyte. The color of the solution should change from red to a purplish-blue, indicating aggregation.
-
Incorrect Laser Wavelength: The excitation wavelength should overlap with the LSPR of the aggregated nanoparticles for maximum enhancement.
-
Low Analyte Affinity: For molecules with low affinity for the SERS substrate, surface functionalization of the nanoparticles may be necessary.[12]
Poor Reproducibility:
-
Inhomogeneous Substrates: Ensure the dried sample on the glass slide is as uniform as possible. Acquiring spectra from multiple spots and averaging them can improve reproducibility.
-
Variability in Nanoparticle Synthesis: Consistent synthesis of nanoparticles is crucial for reproducible SERS measurements.[2][21]
Conclusion
This application note provides a robust and scientifically grounded protocol for the SERS analysis of diethyl chloromethylphosphate. By carefully controlling the synthesis of the gold nanoparticle substrate and the experimental parameters, this method offers a highly sensitive and specific tool for the detection of this important organophosphorus compound. The principles and techniques outlined here can be adapted for the analysis of a wide range of other analytes, highlighting the versatility of SERS as a powerful analytical technique.
References
- Analytical Chemistry. (2020). Surface Enhanced Raman Spectroscopy for Quantitative Analysis: Results of a Large-Scale European Multi-Instrument Interlaboratory Study.
- ACS Omega. (2021).
- ResearchGate. (n.d.). Snowflake-like gold nanoparticles as SERS substrates for the sensitive detection of organophosphorus pesticide residues.
- PubMed Central. (2024). Surface-Enhanced Raman Spectroscopy Using a Silver Nanostar Substrate for Neonicotinoid Pesticides Detection.
- YouTube. (2018). Surface Enhanced Raman Spectroscopy (SERS) for Food Analysis.
- MDPI. (n.d.). Synthesis of Gold Nanoparticle Stabilized on Silicon Nanocrystal Containing Polymer Microspheres as Effective Surface-Enhanced Raman Scattering (SERS)
- YouTube. (2022). Raman, SERS and SRS Analysis of Biomolecules — Duncan Graham.
- RSC Publishing. (2024). A practical approach to quantitative analytical surface-enhanced Raman spectroscopy.
- ResearchGate. (n.d.). Surface-enhanced Raman spectroscopy studies of organophosphorous model molecules and pesticides.
- Spectroscopy Online. (2021). Synthesis of Differently Sized Gold Nanoparticles for SERS Applications in the Detection of Malachite Green.
- MDPI. (n.d.). Recent Advances in SERS-Based Detection of Organophosphorus Pesticides in Food: A Critical and Comprehensive Review.
- ChemicalBook. (n.d.). diethyl (chloromethyl)
- RSC Publishing. (2021). Facile synthesis of silver/gold alloy nanoparticles for ultra-sensitive rhodamine B detection.
- ResearchGate. (2025). (PDF) Surface-enhanced Raman Spectroscopy and Density Functional Theory Study of Glyphosate and Aminomethylphosphonic acid Using Silver Capped Silicon Nanopillars.
- ChemicalBook. (n.d.).
- Spectroscopy Online. (n.d.). Quantitative Analysis Using Surface-enhanced Raman Scattering (SERS): Roy Goodacre, the 2021 winner of the Charles Mann Award for Applied Raman Spectroscopy.
- PubMed. (2015). Sensitive surface-enhanced Raman spectroscopy (SERS) detection of organochlorine pesticides by alkyl dithiol-functionalized metal nanoparticles-induced plasmonic hot spots.
- ACS Omega. (2025).
- Semantic Scholar. (2019). SERS-Active Substrate with Collective Amplification Design for Trace Analysis of Pesticides.
- MDPI. (2024).
- PubMed Central. (n.d.).
- OUCI. (n.d.). Surface-enhanced Raman spectroscopy biosensor platforms for pesticide residue detection: state-of-the-art developments and future outlook.
- ChemicalBook. (n.d.). Diethyl phosphite(762-04-9) Raman spectrum.
- ResearchGate. (2025). Raman spectra and conformational analyses for a series of diethyl ether and its organosilicon derivatives, CH3MH2OM′H2CH3 (M, M′=C and Si), by density functional theory.
- PubChem. (2026).
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Sensitive surface-enhanced Raman spectroscopy (SERS) detection of organochlorine pesticides by alkyl dithiol-functionalized metal nanoparticles-induced plasmonic hot spots - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. DIETHYL (CHLOROMETHYL)PHOSPHONATE(3167-63-3) 1H NMR spectrum [chemicalbook.com]
- 17. Diethyl chlorophosphate(814-49-3) 1H NMR spectrum [chemicalbook.com]
- 18. Diethyl phosphite(762-04-9) Raman spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. A practical approach to quantitative analytical surface-enhanced Raman spectroscopy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00861H [pubs.rsc.org]
- 21. Surface-Enhanced Raman Spectroscopy Using a Silver Nanostar Substrate for Neonicotinoid Pesticides Detection - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl chloromethylphosphate as an intermediate in antiviral drug synthesis
Application Note: Utilization of Diethyl Chloromethylphosphate (DECMP) in the Synthesis of Acyclic Nucleoside Phosphonate Antivirals
Executive Summary & Therapeutic Context
Diethyl chloromethylphosphate (DECMP) is a critical organophosphorus intermediate used to synthesize Acyclic Nucleoside Phosphonates (ANPs), a class of antivirals that includes Adefovir (Hepsera®), Tenofovir (Viread®), and Cidofovir (Vistide®).
Unlike traditional nucleoside analogs, ANPs possess a stable carbon-phosphorus (C-P) bond that resists enzymatic cleavage.[1] This structure mimics a nucleoside monophosphate, allowing the drug to bypass the initial, often rate-limiting phosphorylation step by host cellular kinases. DECMP acts as the "phosphonate warhead" donor, installing the phosphonomethyl ether moiety essential for biological activity.
Key Advantages of DECMP:
-
Metabolic Stability: Establishes the non-hydrolyzable C-P bond.
-
Versatility: Compatible with various nucleobase scaffolds (Adenine, Cytosine, Guanine).[2]
-
Scalability: Offers a cost-effective alternative to tosyloxymethyl phosphonates in industrial settings.
Chemical Mechanism: The Phosphonomethylation
The core transformation is a Williamson ether synthesis. The reaction involves the nucleophilic attack of a generated alkoxide (from the nucleoside analog) onto the methylene carbon of DECMP, displacing the chloride ion.
Reaction Dynamics:
-
Deprotonation: A strong base (e.g., Sodium Hydride or Magnesium tert-butoxide) deprotonates the hydroxyl group of the acyclic nucleoside (e.g., 9-(2-hydroxyethyl)adenine).
-
Nucleophilic Attack (
): The alkoxide attacks the electrophilic carbon of the chloromethyl group. -
Leaving Group Departure: Chloride departs, forming the stable ether linkage.
Graphviz Diagram: Reaction Mechanism & Pathway
Figure 1: Mechanistic pathway for the alkylation of an adenine derivative using DECMP.
Safety & Handling Protocol
Hazard Class: Corrosive, Acute Toxicity (Oral/Dermal). CAS No: 3167-63-3 (Generic chloromethyl phosphonates) / Specific derivatives vary.
-
Moisture Sensitivity: DECMP hydrolyzes to produce hydrochloric acid and phosphonic acid derivatives. Strict anhydrous conditions are non-negotiable.
-
PPE: Butyl rubber gloves, chemical splash goggles, and face shield. Handle only in a functioning fume hood.
-
Neutralization: Spills should be treated with saturated sodium bicarbonate solution to neutralize acidity before disposal.
Detailed Experimental Protocol
Objective: Synthesis of Diethyl PMEA (Adefovir intermediate) via alkylation of 9-(2-hydroxyethyl)adenine.
Materials
| Component | Purity | Equivalents | Role |
| 9-(2-hydroxyethyl)adenine | >98% | 1.0 eq | Nucleophile |
| Diethyl chloromethylphosphate | >95% | 1.2 - 1.5 eq | Electrophile |
| Sodium Hydride (60% in oil) | - | 2.0 eq | Base |
| DMF (Anhydrous) | <50 ppm H2O | 10 mL/g | Solvent |
| Tetrabutylammonium iodide (TBAI) | 99% | 0.1 eq | Catalyst (Finkelstein) |
Step-by-Step Workflow
Step 1: Preparation of the Alkoxide
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Charge 9-(2-hydroxyethyl)adenine (10 mmol) and anhydrous DMF (50 mL) under nitrogen flow.
-
Cool the suspension to 0°C using an ice bath.
-
Add Sodium Hydride (20 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation. The solution should become clear or slightly turbid.
Step 2: Alkylation (The Critical Step)
-
Add Tetrabutylammonium iodide (TBAI) (1 mmol). Note: Iodide catalyzes the reaction by converting the chloro-reactant to a more reactive iodo-intermediate in situ.
-
Add Diethyl chloromethylphosphate (12-15 mmol) dropwise via syringe to the reaction mixture at RT.
-
Heat the reaction mixture to 60–80°C . Note: The chloride is a poorer leaving group than tosylate; heat is required to drive the kinetics.
-
Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1] Reaction typically requires 4–12 hours.
Step 3: Quenching and Workup
-
Cool the mixture to 0°C.
-
Slowly quench with Glacial Acetic Acid (to pH ~7) or saturated
. Do not use water directly if excess NaH remains. -
Remove DMF under reduced pressure (high vacuum, <50°C).
-
Resuspend the residue in Dichloromethane (DCM) and wash with water (
). -
Dry the organic layer over
, filter, and concentrate.
Step 4: Purification
-
Purify the crude oil via silica gel column chromatography.
-
Eluent: Gradient of 2% to 10% Methanol in DCM.
-
Isolate the product as a viscous oil or low-melting solid.
Graphviz Diagram: Experimental Workflow
Figure 2: Operational workflow for the synthesis of Diethyl PMEA.
Quality Control & Data Interpretation
Successful synthesis is validated by the presence of the phosphonate ester signals and the integrity of the adenine ring.
Table 1: Key Analytical Markers (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Interpretation |
| 20.0 – 22.0 ppm | Singlet | Phosphonate P | Distinctive shift for phosphonates (Phosphate esters appear at ~ -1 to -10 ppm). | |
| 3.85 ppm | Doublet ( | P-CH | Coupling to P confirms the C-P bond formation. | |
| 4.10 ppm | Multiplet | P-O-CH | Ethyl ester protons (confirms DECMP integration). | |
| 8.15, 8.35 ppm | Singlets | Adenine H2/H8 | Confirms nucleobase integrity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation | Increase activation time at RT; ensure NaH quality (fresh). |
| Starting Material Recovery | DECMP hydrolysis | Ensure DMF is anhydrous (<50 ppm water). DECMP degrades rapidly in wet solvents. |
| N-Alkylation vs O-Alkylation | Competitive site reaction | While O-alkylation is desired for the ether linkage, N-alkylation of the base can occur. Use N-protected adenine (e.g., N6-Benzoyl) if regioselectivity is poor. |
| Black/Tar Formation | Excessive heat | Do not exceed 90°C. If reaction is slow, add more TBAI catalyst rather than increasing temperature. |
References
-
Holý, A., et al. (2019).[3] "An improved synthesis of adefovir and related analogues." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Huq, F. (2006).[4] "Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil." Journal of Pharmacology and Toxicology. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl Chloromethylphosphonate (DECMP)
The following guide is structured as a Tier 2/Tier 3 Technical Support resource for Diethyl (chloromethyl)phosphonate (often referred to colloquially as diethyl chloromethylphosphate).
Author’s Note on Nomenclature & Safety: In drug development (specifically nucleotide analog synthesis), "Diethyl chloromethylphosphate" is a common misnomer for Diethyl (chloromethyl)phosphonate (CAS 3167-63-3) .[1]
-
Target Molecule:
(P-C bond, stable, used in Arbuzov reactions).[1] -
Distinction: True "Phosphate" esters
are significantly more hydrolytically unstable.[1] -
Scope: This guide focuses on the Phosphonate (CAS 3167-63-3), the industry standard intermediate.[1]
Status: Operational Agent: Senior Application Scientist Topic: Purification, Troubleshooting, and Stability of DECMP Reference CAS: 3167-63-3[1]
Part 1: The Purification Decision Matrix
Before initiating any protocol, determine the state of your crude material.[1] DECMP is thermally stable enough for distillation but sensitive to prolonged acidic exposure.
Workflow Visualization
Caption: Logical workflow for determining the appropriate purification strategy based on crude purity and impurity profile.
Part 2: Core Protocols & Troubleshooting
Module A: Fractional Vacuum Distillation (The Gold Standard)
Context: DECMP has a high boiling point. Atmospheric distillation will cause decomposition (darkening/tars). A high-vacuum setup is non-negotiable.
Target Physical Properties:
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 109–110 °C @ 10 mmHg | Primary cut range.[1][2][3][4] |
| Refractive Index (
Protocol:
-
Setup: Use a short-path distillation head or a Vigreux column (if separation from triethyl phosphite is critical).[1] Ensure all joints are greased with high-vacuum grease.
-
Pressure: Establish a stable vacuum of 5–10 mmHg .
-
Expert Tip: If using a stronger vacuum (<1 mmHg), the bp will drop to ~60–70 °C. Adjust collection flasks accordingly.[1]
-
-
Heating: Use an oil bath set to ~20–30 °C above the expected boiling point (approx. 130–140 °C). Do not use a heating mantle directly to avoid hot spots that cause polymerization.
-
Collection:
-
Fore-run (Discard): Anything boiling < 100 °C @ 10 mmHg.[1] This usually contains unreacted triethyl phosphite or solvent residues.
-
Main Fraction (Keep): Stable plateau at 109–110 °C.
-
Residue (Discard): Do not distill to dryness. The pot residue contains bis-phosphonates and polymeric species that can degrade explosively if overheated.
-
Troubleshooting Guide:
Q: My distillate is cloudy or has a "fuming" appearance. A: This indicates residual HCl or volatile phosphorus chlorides .
Fix: If the crude was very acidic, you skipped the neutralization step.[1] You must redistill. For the next batch, degas the crude under vacuum (N2 sparge) for 1 hour before distillation to remove HCl.
Q: I cannot achieve the 109°C plateau; the temperature keeps rising. A: You likely have a mixture of mono- and bis-alkylated products.
Fix: Check the vacuum stability. If vacuum is stable but temp rises, you are distilling higher molecular weight byproducts. Stop collecting the main fraction once the refractive index exceeds 1.442.
Part 3: Impurity Management (FAQs)
Dealing with Specific Impurities
1. Unreacted Triethyl Phosphite (
-
Origin: Excess reagent from Arbuzov synthesis.[1]
-
Issue: Similar boiling point, foul odor, interferes with subsequent coupling.
-
Removal:
2. Acidic Impurities (HCl, Phosphoric Acids) [1]
-
Origin: Hydrolysis of chloromethyl group or byproduct of chlorination agents.[1]
-
Issue: Catalyzes decomposition of DECMP during storage.
-
Removal:
-
Rapid wash with ice-cold 5%
followed by immediate extraction into DCM and drying over .[1] -
Warning: Prolonged contact with aqueous base will hydrolyze the ester groups. Keep contact time < 5 minutes.
-
3. Bis-phosphonates
-
Origin: Reaction of both chlorines in DCM (if used as solvent/reagent) with phosphite.[1]
-
Removal: These remain in the pot residue during distillation.[1] Do not push the distillation temp too high.
Part 4: Storage & Stability
Q: Why is my purified DECMP turning yellow after a week? A: The chloromethyl group is reactive.[1] If stored in clear glass or exposed to moisture, it can slowly degrade, releasing HCl, which autocatalyzes further darkening.
Storage Protocol:
-
Container: Amber glass or aluminum bottles.
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Desiccant: Add activated 3Å or 4Å molecular sieves to the storage bottle to scavenge trace moisture and HCl.
-
Temperature: 2–8 °C is recommended for long-term stability (>3 months).
References
-
Sigma-Aldrich. Diethyl (chloromethyl)phosphonate Product Specification & Physical Data. Retrieved from [1]
-
PubChem. Diethyl (chloromethyl)phosphonate Compound Summary (CID 76633). National Library of Medicine. Retrieved from [1]
- Organic Syntheses.General Procedures for Arbuzov Reactions and Purification of Phosphonates.
-
Thermo Fisher Scientific. Diethyl (chloromethyl)phosphonate Safety Data Sheet (SDS). Retrieved from
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
- 6. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of Diethyl Chloromethylphosphate: A Comparative Look at ¹H NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of organophosphorus compounds are paramount. Diethyl chloromethylphosphate, a key intermediate in the synthesis of various biologically active molecules, presents a valuable case study for exploring the analytical methodologies at our disposal. This guide provides an in-depth analysis of its ¹H NMR spectrum, offering insights into the causal factors behind its spectral features. Furthermore, we will objectively compare the performance of ¹H NMR with alternative analytical techniques, supported by experimental data, to empower you in selecting the most appropriate method for your research needs.
The Power of Proton NMR: A Window into Molecular Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[1][2] It exploits the magnetic properties of proton nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each proton, providing a unique fingerprint of the molecule's structure.[3][4]
Deconstructing the ¹H NMR Spectrum of Diethyl Chloromethylphosphate
The ¹H NMR spectrum of diethyl chloromethylphosphate, while seemingly simple, provides a wealth of information about its molecular architecture. The spectrum is characterized by three distinct signals, each corresponding to a unique set of protons within the molecule. Let's delve into a detailed analysis of each signal, referencing the data obtained from a standard ¹H NMR experiment conducted in deuterated chloroform (CDCl₃).
Figure 1: Annotated ¹H NMR Spectrum of Diethyl Chloromethylphosphate
Caption: A representative ¹H NMR spectrum of diethyl chloromethylphosphate, illustrating the distinct signals for each proton environment.
Table 1: ¹H NMR Spectral Data for Diethyl Chloromethylphosphate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | ~4.22 | Quintet (quint) | JH-H = 7.2 Hz, JP-H = 8.2 Hz | 4H | -O-CH₂ -CH₃ |
| B | ~3.37 | Doublet (d) | JP-H = 10.5 Hz | 2H | -CH₂ -Cl |
| C | ~1.38 | Triplet (t) | JH-H = 7.2 Hz | 6H | -O-CH₂-CH₃ |
Analysis of Signal A: The Methylene Protons (-O-CH₂-CH₃)
The quartet observed at approximately 4.22 ppm is assigned to the four methylene protons of the two equivalent ethyl groups. The downfield chemical shift of these protons is a direct consequence of the inductive effect of the adjacent oxygen atom. Oxygen is a highly electronegative atom, and it withdraws electron density from the neighboring methylene group. This "deshielding" of the protons causes them to experience a stronger effective magnetic field, thus they resonate at a higher frequency (further downfield).[5]
The multiplicity of this signal, a quintet, arises from two distinct coupling interactions:
-
Vicinal Coupling (³JH-H): The methylene protons are coupled to the three protons of the adjacent methyl group, which would typically result in a quartet (n+1 rule, where n=3).[1]
-
Phosphorus-Proton Coupling (³JP-H): The protons are also coupled to the phosphorus-31 nucleus, which is three bonds away. Since ³¹P has a nuclear spin of ½, it splits the proton signal into a doublet.[6]
The combination of these two coupling interactions results in a "quintet" or more accurately, a "doublet of quartets". The observed coupling constants are JH-H = 7.2 Hz and JP-H = 8.2 Hz.
Analysis of Signal B: The Chloromethyl Protons (-CH₂-Cl)
The doublet at approximately 3.37 ppm corresponds to the two protons of the chloromethyl group. The significant downfield shift is attributed to the strong electron-withdrawing effects of both the adjacent chlorine atom and the phosphoryl group (P=O). The combined inductive effects of these electronegative groups strongly deshield the protons, causing them to resonate at a relatively high frequency.
The signal appears as a doublet due to geminal phosphorus-proton coupling (²JP-H) . The two protons are coupled to the phosphorus-31 nucleus, which is two bonds away, with a coupling constant of JP-H = 10.5 Hz.
Analysis of Signal C: The Methyl Protons (-O-CH₂-CH₃)
The triplet at approximately 1.38 ppm is assigned to the six protons of the two equivalent methyl groups. These protons are the most shielded in the molecule as they are furthest from the electronegative oxygen, phosphorus, and chlorine atoms.
The signal's multiplicity as a triplet is due to vicinal coupling (³JH-H) with the two protons of the adjacent methylene group (n+1 rule, where n=2), with a coupling constant of JH-H = 7.2 Hz.
A Comparative Analysis of Analytical Techniques
While ¹H NMR spectroscopy provides unparalleled structural detail, it is essential to consider alternative analytical techniques, each with its own set of strengths and weaknesses. The choice of method often depends on the specific analytical goal, whether it be qualitative identification, quantitative analysis, or high-throughput screening.
Table 2: Comparison of Analytical Techniques for Organophosphorus Compound Analysis
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Nuclear spin transitions in a magnetic field | Separation based on volatility and column interaction | Separation based on polarity and column interaction | Mass-to-charge ratio of ionized molecules |
| Information | Detailed molecular structure, stereochemistry | Separation of volatile compounds, quantification | Separation of non-volatile/thermally labile compounds, quantification | Molecular weight, fragmentation patterns, high sensitivity |
| Sample Prep. | Simple dissolution in deuterated solvent | Often requires derivatization, extraction | Extraction, filtration | Dependent on inlet (GC/LC), often requires extraction |
| LOD/LOQ | µg - mg range | pg - ng range (with specific detectors)[7] | ng - µg range[8] | fg - pg range |
| Analysis Time | Minutes to hours | Minutes | Minutes | Minutes |
| Cost | High initial cost, moderate running cost | Moderate initial and running cost | Moderate initial and running cost | High initial and running cost |
| Strengths | Unambiguous structure elucidation, non-destructive | High resolution, established methods (e.g., EPA 8141B)[9] | Suitable for thermally sensitive compounds[10] | Exceptional sensitivity and selectivity |
| Limitations | Lower sensitivity, complex mixtures can be challenging | Not suitable for non-volatile compounds, potential for thermal degradation[10] | Lower resolution than GC for some compounds | Provides limited structural information on its own |
In-Depth Look at Alternative Methodologies
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many organophosphorus pesticides.[11] When coupled with a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers excellent sensitivity and selectivity.[9]
Caption: A simplified workflow for the analysis of organophosphorus compounds using Gas Chromatography with a Nitrogen-Phosphorus Detector.
Step-by-Step Methodology:
-
Sample Extraction: Extract the organophosphorus compounds from the sample matrix (e.g., water, soil, food) using a suitable solvent such as dichloromethane or a mixture of acetone and hexane.[9]
-
Concentration and Solvent Exchange: Concentrate the extract and, if necessary, exchange the solvent to one compatible with the GC system (e.g., hexane).
-
GC-NPD Analysis:
-
Injector: Typically, a split/splitless injector is used. For trace analysis, splitless injection is preferred to maximize the amount of analyte reaching the column.
-
Column: A capillary column with a non-polar or mid-polar stationary phase is commonly used for the separation of organophosphates.
-
Oven Program: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points.
-
Detector: The nitrogen-phosphorus detector is highly sensitive to compounds containing nitrogen or phosphorus, providing excellent selectivity for organophosphate analysis.
-
-
Quantification: Calibrate the instrument using a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC)
For organophosphorus compounds that are thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Caption: A streamlined workflow for the analysis of organophosphorus compounds using High-Performance Liquid Chromatography with UV detection.
Step-by-Step Methodology:
-
Sample Extraction: Use a suitable extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the organophosphates from the sample matrix.[8][12]
-
Filtration: Filter the extract to remove any particulate matter that could damage the HPLC column.
-
HPLC-UV Analysis:
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used for reversed-phase HPLC. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution).[12]
-
Column: A C18 column is a common choice for the separation of a wide range of organophosphorus compounds.[12]
-
Detector: A UV-Vis detector is often used for the detection of organophosphates that contain a chromophore. The detection wavelength is chosen to maximize the analyte's absorbance.
-
-
Quantification: Similar to GC, quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for the characterization of diethyl chloromethylphosphate and other organophosphorus compounds is a critical decision that should be guided by the specific research question.
-
For unambiguous structural elucidation and confirmation , ¹H NMR spectroscopy remains the gold standard, providing a detailed roadmap of the molecule's proton connectivity.
-
For routine quantitative analysis of volatile organophosphates , GC with a selective detector like an NPD or FPD offers a robust, sensitive, and cost-effective solution.
-
For the analysis of thermally sensitive or non-volatile organophosphates , HPLC provides a powerful alternative, ensuring the integrity of the analyte during analysis.
-
For ultra-trace level detection and confirmation , coupling chromatographic techniques with mass spectrometry (GC-MS or LC-MS) delivers unparalleled sensitivity and specificity.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can confidently select the most appropriate analytical strategy to achieve their scientific goals.
References
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
OpenOChem. (n.d.). Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]
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ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
LCGC International. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
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Akoijam, R., Ningombam, A., Beemrote, A., & Telem, R. S. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 1313-1322. [Link]
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Al-Rimawi, F., Zare, M., Al-Sayyed, H., & Khamis, M. (2024). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Molecules, 29(3), 670. [Link]
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OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. [Link]
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LCGC North America. (2020, July 7). Organophosphorus Pesticide Analysis by HPLC. [Link]
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Barskiy, D. A., Shchepin, R. V., Coffey, A. M., & Chekmenev, E. Y. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1045–1051. [Link]
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Pant, G., Pant, S., & Musile, G. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Journal of Analytical Toxicology, 44(9), 911–925. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). Chromatogram at LOQ concentration (A) and UV spectra (B). (HPLC conditions: monitoring at 220 nm). [Link]
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Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Retention time, LODs, LOQs and repeatability data of the pesticides analyzed. [Link]
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 18(3), 20-24. [Link]
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Barskiy, D. A., Shchepin, R. V., Coffey, A. M., & Chekmenev, E. Y. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8141B. [Link]
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Adeyinka, G. C., & Moodley, B. (2020). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 8(4), 99. [Link]
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Sharma, A., Kumar, V., & Kumar, R. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 15(45), 31834-31853. [Link]
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Cognitive Market Research. (n.d.). Pesticide Residue Testing Market Analysis 2026. [Link]
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Al-Tannak, N. F. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. [Link]
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Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). [Link]
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ResearchGate. (n.d.). ¹H, and ³¹P NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) of phosphorylated pyrroles 56, 57 (CDCl₃). [Link]
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The Organic Chemistry Tutor. (2018, December 3). How To Determine The Number of Signals In a H NMR Spectrum [Video]. YouTube. [Link]
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]
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Agilent Technologies. (n.d.). Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector. [Link]
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Pareja, L., Niell, S., Vryzas, Z., González, J., Cesio, M. V., Mourkidou, E. P., & Heinzen, H. (2015). Comparison and evaluation of two methods for the pesticide residue analysis of organophosphates in yerba mate. Revista Brasileira de Farmacognosia, 25(2), 121-129. [Link]
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Allied Market Research. (2026, February). Pesticide Residue Testing Market. [Link]
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Wode, F., Arp, L., Jekel, M., & Wichern, M. (2015). Analysis of organophosphate pesticides in surface water—Comparison of method optimization approaches. Clean – Soil, Air, Water, 43(10), 1343-1352. [Link]
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Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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Technical University of Denmark. (2024, November 14). New inexpensive method for testing pesticide residues in food. [Link]
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DataM Intelligence. (2024, December 30). Pesticide Residue Testing Market Size, Share, Industry, Forecast and Outlook (2024-2031). [Link]
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The Business Research Company. (n.d.). Pesticide Residue Testing Global Market Size & Competitors. [Link]
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Comparing reactivity of diethyl chloromethylphosphate vs di-tert-butyl chloromethyl phosphate
Executive Summary: The Prodrug Strategist’s Dilemma
In the development of phosphonooxymethyl prodrugs, the choice between Diethyl Chloromethylphosphate (DECMP) and Di-tert-butyl Chloromethyl Phosphate (DtBCMP) is rarely about the initial alkylation rate—it is about the deprotection strategy .
While both reagents introduce a phosphate moiety via a methylene linker, they serve orthogonal purposes in drug design:
-
DECMP is the reagent of choice for creating stable phosphate esters that rely on slow enzymatic hydrolysis or remain as permanent modifications.
-
DtBCMP is the industry standard for generating water-soluble free phosphates . Its acid-labile tert-butyl groups allow for mild deprotection, preserving sensitive API (Active Pharmaceutical Ingredient) scaffolds that would degrade under the harsh hydrolysis required for diethyl esters.
This guide analyzes the reactivity, stability, and experimental protocols for both, providing a decision framework for medicinal chemists.
Mechanistic Foundation: The "Soft" Alkylation
Both reagents function as electrophiles in nucleophilic substitution reactions (
To achieve practical yields, the Finkelstein modification is standard. Adding a catalytic amount of Sodium Iodide (NaI) converts the alkyl chloride to a highly reactive alkyl iodide in situ.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the generic alkylation pathway and the critical divergence in deprotection.
Figure 1: Mechanistic divergence between DECMP and DtBCMP. Note the orthogonality in the final deprotection step.
Comparative Analysis: Reactivity & Performance
Alkylation Kinetics (The Step)
Contrary to intuition, the steric bulk of the tert-butyl groups in DtBCMP does not significantly abolish reactivity at the chloromethyl center. The reaction site is distal enough from the bulky ester groups that alkylation rates are comparable, provided the iodide catalyst is used.
-
DECMP: Slightly faster kinetics due to lower steric hindrance.
-
DtBCMP: Requires strict temperature control. While the alkylation works well at 25–50°C, the reagent itself is thermally sensitive. Overheating (>60°C) can cause premature decomposition of the tert-butyl groups (isobutylene elimination).
Stability & Handling
This is a major differentiator for process scale-up.
| Feature | Diethyl (DECMP) | Di-tert-butyl (DtBCMP) |
| Physical State | Liquid (Distillable) | Liquid/Oil (Decomposes on distillation) |
| Thermal Stability | High. Stable at RT.[1][2] | Moderate. Store at 2–8°C. |
| Moisture Sensitivity | Low. | High. Hydrolyzes to acid phosphate. |
| Purification | Vacuum Distillation. | Column Chromatography (Silica) or used crude. |
| Primary Utility | Stable ester prodrugs. | Transient protection for free phosphates. |
Experimental Protocols
Safety Warning: Chloromethyl phosphates are alkylating agents and potential genotoxins. Handle in a fume hood with appropriate PPE.
Protocol A: Synthesis of Phosphonooxymethyl Prodrug using DtBCMP (The "Gold Standard" Route)
Target: Water-soluble free phosphate prodrug.
Reagents:
-
API (Alcohol or Amine)
-
DtBCMP (1.2 – 1.5 equiv)
-
Sodium Iodide (0.1 equiv)
-
Base:
(for phenols/alcohols) or Hindered Amine (for amines) -
Solvent: Anhydrous Acetone or DMF
Step-by-Step:
-
Activation: Dissolve API in anhydrous solvent under Argon. Add Base (2.0 equiv).
-
Finkelstein Exchange: In a separate vial, premix DtBCMP with NaI in the solvent for 15 minutes to generate the iodomethyl species in situ.
-
Alkylation: Add the activated DtBCMP solution to the API mixture dropwise.
-
Reaction: Stir at ambient temperature (20–25°C) for 4–16 hours. Monitor by LC-MS.[3]
-
Note: Avoid heating DtBCMP above 50°C to prevent isobutylene loss.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over
. -
Deprotection (The Critical Step):
-
Dissolve the intermediate di-tert-butyl ester in DCM.
-
Add Trifluoroacetic Acid (TFA) (20% v/v) at 0°C.
-
Stir for 1–2 hours. The t-butyl groups cleave as isobutylene gas.
-
Evaporate solvent to yield the free phosphoric acid.
-
Protocol B: Synthesis using DECMP
Target: Lipophilic phosphate ester.
Reagents:
-
Similar to Protocol A, but using DECMP.
Key Differences:
-
Temperature: Reaction can be heated to 60–80°C if the API is sterically hindered, as DECMP is thermally stable.
-
Deprotection: Not applicable for standard chemical synthesis. To remove ethyl groups chemically, one typically requires Trimethylsilyl bromide (TMSBr) or refluxing strong acid, which often degrades complex APIs.
Decision Matrix: When to Use Which?
Use the following logic flow to select the correct reagent for your campaign.
Figure 2: Reagent Selection Logic. DtBCMP is the default for solubility-enhancing prodrugs.
Data Summary: Performance Comparison
The following table synthesizes typical performance metrics observed in prodrug synthesis campaigns (e.g., for phenol-based drugs like Propofol or amines like Cinnarizine).
| Metric | DtBCMP System | DECMP System |
| Alkylation Yield | 60 – 85% | 70 – 90% |
| Reaction Time ( | 4 – 16 h | 2 – 12 h |
| Deprotection Condition | TFA/DCM (Mild, <2 h) | TMSBr or Enzymes (Harsh/Slow) |
| Final Product | Free Phosphate (High Solubility) | Phosphate Ester (Lipophilic) |
| Atom Economy | Lower (Loss of 2x t-Butyl) | Higher (Retains Ethyl) |
References
-
Mantyla, A. et al. (2004).[4] "Design, synthesis and in vitro evaluation of novel prodrugs of amiodarone." Journal of Medicinal Chemistry, 47(1), 188-195. Link
-
Krise, J. P., & Oliyai, R. (1996). "Prodrugs of phosphates, phosphonates, and phosphinates." Advanced Drug Delivery Reviews, 19(2), 287-310. Link
-
Rautio, J. et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link
-
Silverberg, L. J. et al. (1996). "A Simple, Rapid and Efficient Synthesis of Di-tert-butyl Chloromethyl Phosphate." Tetrahedron Letters, 37(6), 771-774. Link
-
Ueda, Y. et al. (2003). "Novel water-soluble phosphate prodrugs of the HIV-1 protease inhibitor fosamprenavir." Bioorganic & Medicinal Chemistry Letters, 13(21), 3669-3672. Link
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FTIR and mass spectrometry identification of diethyl chloromethylphosphate
Technical Comparison Guide: FTIR and Mass Spectrometry Identification of Diethyl Chloromethylphosphate
Executive Summary
Diethyl chloromethylphosphate (DECMP), CAS 39928-09-1, is a specialized phosphorylating and alkylating agent used primarily in the synthesis of phosphon-oxymethyl pro-drugs to enhance the bioavailability of antiviral and antineoplastic agents.[1][2] Its structural integrity is critical for downstream efficacy; however, its moisture sensitivity and potential for hydrolysis necessitate robust identification protocols.[1]
This guide compares Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of DECMP.[1][2] While FTIR serves as a rapid, functional group "fingerprint" for raw material verification, GC-MS provides the definitive structural elucidation and impurity profiling required for GMP-compliant drug development.[1][2]
Compound Profile & Chemical Significance
Before selecting an analytical method, one must understand the physicochemical properties that dictate detection limits and stability.[1]
-
Chemical Name: Diethyl chloromethylphosphate[1][2][3][4][5][6]
-
Molecular Formula: C
H ClO P[1][2] -
Structure:
-
Key Reactivity: The chloromethyl group is highly electrophilic (alkylating agent), and the phosphate ester is susceptible to hydrolysis, releasing HCl and diethyl phosphate.[1][2]
Method 1: Fourier Transform Infrared Spectroscopy (FTIR)[1][2][8][9]
Role: Rapid Identity Verification (ID Testing)
Principle: FTIR detects the vibrational transitions of chemical bonds.[1] For DECMP, we target the specific absorbance frequencies of the phosphoryl (
Experimental Protocol (ATR-FTIR)
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Parameters:
-
Procedure:
Data Analysis: The Spectral Fingerprint
The identification relies on the simultaneous presence of these four diagnostic bands:
| Functional Group | Bond Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Phosphoryl | 1250 – 1300 | Strong | Confirms phosphate core.[1][2] | |
| Phospho-ester | 1000 – 1060 | Very Strong | Confirms ester linkage (broad band).[1][2] | |
| Alkyl | 2900 – 2990 | Medium | Confirms ethyl/methyl groups.[1][2] | |
| Alkyl Halide | 600 – 800 | Medium/Weak | Confirms chloromethyl moiety.[1][2] |
Pros & Cons:
-
(+) Speed: < 2 minutes per sample.
-
(+) Non-destructive: Sample can be recovered (though usually discarded due to toxicity).[1][2]
-
(-) Specificity: Cannot easily distinguish between DECMP and its hydrolysis product (Diethyl phosphate) if the C-Cl peak is obscured.
-
(-) Sensitivity: Poor for detecting trace impurities (< 1%).[1][2]
Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)[1][2]
Role: Definitive Structural Elucidation & Purity Analysis Principle: GC separates the analyte from impurities; MS ionizes the molecule (usually Electron Impact, EI) and fragments it.[1][2] The resulting mass spectrum provides the molecular weight and a fragmentation pattern unique to the structure.
Experimental Protocol
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm x 0.25µm.
-
Inlet: Split injection (50:1) to prevent detector saturation. Temperature: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.[1]
-
Oven Program:
-
MS Source: Electron Impact (EI) at 70 eV; Source Temp: 230°C.[1]
Data Analysis: Fragmentation Logic
The mass spectrum of DECMP (MW 202.57) is characterized by a distinct chlorine isotope pattern.
-
Molecular Ion (
): Look for peaks at m/z 202 and m/z 204 .[1] -
Key Fragments:
Pros & Cons:
-
(+) Definitive: Isotope pattern + Retention time = 99.9% confidence.
-
(+) Purity: Quantifies hydrolysis products (e.g., diethyl phosphate) or synthesis side-products.[1][2]
-
(-) Thermal Instability: Organophosphates can degrade in a hot injector liner.[1][2] Use a clean, deactivated liner.[1]
-
(-) Cost: Higher operational cost and time compared to FTIR.[1][2]
Comparative Analysis & Decision Matrix
The choice between FTIR and MS depends on the stage of the drug development lifecycle.
Table 1: Technical Comparison
| Feature | FTIR (ATR) | GC-MS |
| Primary Output | Functional Group Map | Molecular Mass & Structure |
| Limit of Detection | ~0.1 - 1.0 % | ppb to ppm range |
| Sample Prep | None (Neat liquid) | Dilution in solvent (e.g., DCM) |
| Throughput | High (30+ samples/hr) | Low (2-3 samples/hr) |
| Differentiation | Low (Similar spectra for analogs) | High (Unique fragmentation) |
Decision Workflow (DOT Diagram)
Figure 1: Analytical decision matrix for selecting between FTIR and GC-MS based on the required depth of analysis.
Safety & Handling (Critical)
DECMP is an organophosphate and an alkylating agent .[1]
-
Toxicity: Potential cholinesterase inhibitor.[1] Handle in a fume hood.
-
Decontamination: Neutralize spills with 10% NaOH (hydrolysis to sodium diethyl phosphate and chloride).[1]
-
Instrument Care: The HCl evolved during hydrolysis can damage MS detectors and FTIR crystals (if ZnSe is used; Diamond is resistant).[1] Always purge systems after analysis.
References
-
Accela ChemBio. (n.d.).[6] Product Information: Diethyl Chloromethylphosphate (CAS 39928-09-1).[1][2][3][4][6][7] Retrieved February 5, 2026, from [Link][1][2]
-
PubChem. (2025).[8] Diethyl chlorophosphate (Structural Analog Data). National Library of Medicine. Retrieved February 5, 2026, from [Link][1][2]
-
U.S. Army Soldier and Biological Chemical Command. (1999). Quantitative Method for the Detection of Triethyl Phosphate (Organophosphate Detection Protocols). DTIC. Retrieved February 5, 2026, from [Link][1][2]
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A Senior Application Scientist's Guide to Validating Diethyl Chloromethylphosphate Purity: A Comparative Analysis of GC-MS and Alternative Methodologies
For researchers, scientists, and drug development professionals engaged in syntheses involving diethyl chloromethylphosphate (DCMP), ensuring the purity of this critical reagent is paramount to the integrity and success of their work. As a reactive organophosphorus compound, DCMP is susceptible to various impurities stemming from its synthesis and potential degradation pathways. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of DCMP purity, supported by experimental data and field-proven insights.
The Criticality of Purity for Diethyl Chloromethylphosphate
Diethyl chloromethylphosphate (C₅H₁₂ClO₄P) is a valuable reagent in organic synthesis, often utilized for the introduction of the diethyl phosphonomethyl group. However, the presence of impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final product. Common sources of impurities include unreacted starting materials from synthesis, byproducts from side reactions, and degradation products formed during storage.
Potential Impurities and Degradants:
-
Synthesis-Related Impurities: The synthesis of organophosphorus compounds can be complex, potentially leaving residual starting materials or forming related byproducts. For instance, a common route to similar phosphonates involves the reaction of a phosphite with a chlorinating agent. In the case of DCMP, this could lead to residual diethyl phosphite or related chlorinated species.
-
Hydrolysis Products: Organophosphorus halides are susceptible to hydrolysis. The primary degradation product of DCMP upon exposure to moisture is expected to be diethyl hydrogen phosphate.
-
Thermal Degradation Products: While specific data on DCMP is limited, organophosphorus esters can undergo thermal decomposition, which is a critical consideration for GC analysis where the sample is vaporized at elevated temperatures.
GC-MS: The Gold Standard for Volatile Organophosphorus Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds like DCMP. Its strength lies in the combination of the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Rationale Behind a GC-MS Approach
The choice of GC-MS for DCMP analysis is underpinned by several key advantages:
-
High Resolution Separation: The gas chromatograph effectively separates DCMP from its potential impurities based on their boiling points and interactions with the stationary phase of the GC column. This allows for the individual quantification of each component.
-
Unambiguous Identification: The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each eluting compound. This mass spectrum serves as a chemical fingerprint, enabling confident identification of DCMP and its impurities by comparing the obtained spectra with reference libraries or through manual interpretation.
-
High Sensitivity: Modern GC-MS systems offer excellent sensitivity, allowing for the detection and quantification of trace-level impurities that could impact downstream applications.
A Validated GC-MS Method for a Close Structural Analog: Diethyl Phosphite
| Parameter | Recommended Setting for Diethyl Phosphite Analysis | Rationale and Adaptation for DCMP |
| GC Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness[1][2] | A non-polar column like the HP-5 is a good starting point for many organophosphorus compounds. The separation is primarily based on boiling points, which should be effective for separating DCMP from potential impurities. |
| Injector Temperature | 220 °C[1][2] | This temperature is a reasonable starting point to ensure efficient vaporization of DCMP without causing thermal degradation. The thermal stability of DCMP should be experimentally verified. |
| Oven Program | Initial temperature of 70°C, followed by a ramp.[1][2] | A temperature ramp is crucial for separating compounds with different boiling points. A typical program could start at a lower temperature to resolve volatile impurities and then ramp up to elute DCMP and less volatile components. |
| Carrier Gas | Helium at a constant flow of 1.49 mL/min[1][2] | Helium is the most common and efficient carrier gas for GC-MS. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization sources. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is the standard ionization technique for creating reproducible mass spectra that can be compared to library data. |
| Mass Range | 50-300 amu | This range should cover the molecular ion of DCMP (m/z 202.57) and its expected fragment ions. |
Experimental Workflow for DCMP Purity Validation by GC-MS
The following diagram illustrates the logical workflow for validating the purity of a DCMP sample using GC-MS.
Caption: Workflow for DCMP purity analysis by GC-MS.
Interpreting the Mass Spectrum of Diethyl Chloromethylphosphate
The mass spectrum of DCMP will exhibit a characteristic fragmentation pattern upon electron ionization. While a library spectrum may not be readily available, the fragmentation can be predicted based on the structure. Key expected fragments include the loss of a chlorine atom, ethoxy groups, and the chloromethyl group. The molecular ion peak, although potentially of low intensity, is a critical piece of information for confirming the identity of the main component.
Alternative Methodologies: A Comparative Overview
While GC-MS is a formidable tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically performed using an ultraviolet (UV) detector.
-
Advantages for DCMP Analysis:
-
Suitable for Thermally Labile Compounds: As the analysis is performed at or near ambient temperature, there is a lower risk of thermal degradation of DCMP compared to GC.
-
Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of DCMP from its impurities.
-
-
Limitations:
-
Requires a Chromophore: For UV detection, the analyte must possess a chromophore (a part of the molecule that absorbs UV light). While some organophosphorus compounds have a UV absorbance, it may not be strong, potentially limiting sensitivity.
-
Less Definitive Identification: A UV chromatogram provides retention time data, which is less specific for identification than a mass spectrum. Co-elution of impurities with the main peak can be a challenge.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a highly specific technique for the analysis of phosphorus-containing compounds.
-
Principle: ³¹P NMR detects the phosphorus-31 nucleus, which is 100% naturally abundant and has a spin of ½, making it an excellent nucleus for NMR analysis. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing structural information and a means of quantification.
-
Advantages for DCMP Analysis:
-
Direct and Specific Detection: ³¹P NMR directly observes the phosphorus atom, providing a clean spectrum with signals corresponding to each unique phosphorus-containing species in the sample.[3]
-
Quantitative Capability: With the use of an internal standard, ³¹P NMR can be a highly accurate quantitative technique for determining the purity of DCMP.[4][5]
-
-
Limitations:
-
Lower Sensitivity: NMR is inherently a less sensitive technique compared to GC-MS and HPLC, which may make it challenging to detect very low levels of impurities.
-
Does Not Separate Components: NMR provides a spectrum of all phosphorus-containing compounds in the sample simultaneously. If impurities have chemical shifts very close to that of DCMP, quantification can be difficult.
-
Head-to-Head Comparison of Analytical Techniques
The following table provides a comparative summary of GC-MS, HPLC-UV, and ³¹P NMR for the purity validation of diethyl chloromethylphosphate. The performance metrics for HPLC and ³¹P NMR are based on data from the analysis of similar organophosphorus compounds.
| Feature | GC-MS | HPLC-UV | ³¹P NMR |
| Principle | Separation by volatility, identification by mass fragmentation | Separation by polarity, detection by UV absorbance | Nuclear spin resonance of ³¹P nucleus |
| Specificity | Very High (Mass Spectrum) | Moderate (Retention Time) | High (Chemical Shift) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level)[6] | Low (mg to µg level) |
| Quantification | Excellent (with appropriate standards) | Good (with appropriate standards) | Excellent (with internal standard)[4][5] |
| Sample Volatility | Required | Not Required | Not Required |
| Thermal Stability | Potential for degradation | No thermal degradation | No thermal degradation |
| Throughput | High | High | Moderate |
| Instrumentation Cost | High | Moderate | Very High |
| Ideal For | Comprehensive impurity profiling, trace analysis | Routine purity checks for known impurities, thermally labile compounds | Absolute purity determination, structural confirmation of phosphorus compounds |
Experimental Protocols
Proposed GC-MS Protocol for Diethyl Chloromethylphosphate
This protocol is adapted from a validated method for diethyl phosphite and serves as a starting point for the analysis of DCMP.[1][2]
-
Standard and Sample Preparation:
-
Prepare a stock solution of DCMP reference standard in an anhydrous solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Accurately weigh the DCMP sample to be tested and dissolve it in the same anhydrous solvent to a known concentration.
-
-
GC-MS Instrument Setup:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless mode, 220 °C.
-
Oven Program: 70 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MSD: Transfer line at 250 °C, ion source at 230 °C, quadrupole at 150 °C.
-
Acquisition: Scan mode from m/z 40 to 300.
-
-
Analysis:
-
Inject 1 µL of each standard and sample solution.
-
Acquire the total ion chromatogram (TIC) and mass spectra for all detected peaks.
-
-
Data Processing:
-
Identify the DCMP peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library or through manual interpretation.
-
Construct a calibration curve by plotting the peak area of the DCMP standard against its concentration.
-
Calculate the concentration of DCMP in the sample using the calibration curve.
-
Calculate the percentage purity by dividing the concentration of DCMP by the total concentration of all integrated peaks.
-
General HPLC-UV Protocol for Organophosphorus Compounds
This is a general protocol that would require optimization for DCMP.
-
Standard and Sample Preparation:
-
Prepare a stock solution of DCMP reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
Dissolve the DCMP sample in the mobile phase to a known concentration.
-
-
HPLC Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector set to a wavelength where DCMP has maximum absorbance (to be determined experimentally).
-
-
Analysis and Data Processing:
-
Inject equal volumes of standards and samples.
-
Construct a calibration curve and calculate the purity of the DCMP sample as described for the GC-MS method.
-
General ³¹P NMR Protocol for Purity Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the DCMP sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., triphenyl phosphate) that has a signal that does not overlap with the DCMP or impurity signals.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard.
-
-
NMR Instrument Setup:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all phosphorus nuclei for accurate integration.
-
-
Data Processing:
-
Integrate the signals corresponding to DCMP and the internal standard.
-
Calculate the molar ratio of DCMP to the internal standard.
-
From the known masses and molar masses, calculate the weight percent purity of the DCMP.
-
Conclusion and Recommendations
For a comprehensive and definitive validation of diethyl chloromethylphosphate purity, GC-MS is the recommended primary technique . Its high separation efficiency and the unequivocal identification provided by mass spectrometry make it superior for identifying and quantifying unknown impurities. The ability to develop a robust method based on existing protocols for similar compounds further strengthens this recommendation.
HPLC-UV serves as a valuable orthogonal technique, particularly for routine quality control once the impurity profile is well-characterized, or if there are concerns about the thermal stability of DCMP. Its lower operational cost and simplicity are advantageous for high-throughput screening.
³¹P NMR is an exceptionally powerful tool for absolute purity determination and for providing unambiguous structural information about phosphorus-containing impurities. While its lower sensitivity may preclude the detection of trace impurities, it is an excellent method for confirming the identity and quantifying the major phosphorus-containing species in a sample.
Ultimately, a multi-faceted approach employing GC-MS for initial comprehensive characterization and impurity identification, followed by either HPLC-UV or ³¹P NMR for routine quality control, provides the most robust and self-validating system for ensuring the purity of diethyl chloromethylphosphate in research and drug development settings.
References
-
Bhatale, M., Kaliyaperumal, N., Mannathusamy, G., & Ramalingam, G. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International, 33(47A), 336-345. [Link]
-
ResearchGate. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. [Link]
-
Al-Tannak, N. F., & Al-Battat, S. H. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Applied Sciences, 13(15), 8887. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Wikipedia. (2023). Diethyl phosphorochloridate. [Link]
-
Vinuthana Pharma Tech Pvt Ltd. (n.d.). Diethyl Phosphite (DEP). [Link]
-
JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS. [Link]
- Google Patents. (2018). CN107602608A - A kind of preparation method of diethyl methyl-phosphonite.
-
National Center for Biotechnology Information. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. [Link]
-
Chromatography Online. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
-
Organic Syntheses. (n.d.). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. [Link]
-
ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. [Link]
- Google Patents. (n.d.). Method for the combined production of diethyl phosphite and ethyl chloride.
-
MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
LCGC North America. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. [Link]
-
National Center for Biotechnology Information. (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. [Link]
-
Royal Society of Chemistry. (2001). Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. [Link]
-
MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
-
National Center for Biotechnology Information. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. [Link]
-
National Institute of Standards and Technology. (n.d.). Diethyl phosphite. [Link]
-
Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl chloromethyl phosphate. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Diethyl Chlorophosphate vs. Diethyl Chloromethylphosphate in Organic Synthesis
Executive Summary
This guide provides a technical comparison between Diethyl Chlorophosphate (DECP) and Diethyl Chloromethylphosphate (DECMP) . Note that while "Diethyl chloromethylphosphate" is the specific nomenclature requested, in high-level organic synthesis, this term often ambiguously refers to Diethyl (chloromethyl)phosphonate (a bioisostere reagent) or Chloromethyl diethyl phosphate (a prodrug reagent).
To ensure maximum utility for drug development professionals, this guide distinguishes between the Phosphorylating Agent (DECP) and the Alkylating/Phosphonylating Agent (DECMP) .
-
DECP (CAS 814-49-3): The standard reagent for creating phosphate esters (
bonds). It is a hard electrophile at the phosphorus atom. -
DECMP (CAS 3167-63-3 / 39928-09-1): The reagent for creating phosphonates (
bonds) or acetal prodrugs . It is an electrophile at the carbon atom.
Part 1: Chemical Identity & Mechanistic Distinction
Understanding the electrophilic center is critical for reagent selection.
Diethyl Chlorophosphate (DECP)
-
Structure:
-
Reactivity: P-Electrophile . The chlorine is directly attached to the phosphorus.
-
Mechanism: Nucleophilic substitution at Phosphorus (
). -
Primary Output: Phosphate Esters (
). -
Key Characteristic: The resulting bond is hydrolytically labile (susceptible to phosphatases).
Diethyl Chloromethylphosphate (DECMP)
-
Ambiguity Resolution:
-
Reactivity: C-Electrophile . The chlorine is attached to a methylene group.
-
Mechanism: Nucleophilic substitution at Carbon (
). -
Primary Output:
Structural Comparison Diagram
Figure 1: Mechanistic divergence between DECP (Phosphorylation) and DECMP (Phosphonylation/Alkylation).
Part 2: Comparative Applications in Synthesis
DECP: The Phosphorylation Standard
DECP is utilized when the objective is to introduce a phosphate group directly onto an alcohol, amine, or enolate.
-
Enol Phosphates: Reaction with ketone enolates to form vinyl phosphates, which are precursors for cross-coupling (e.g., Kumada, Suzuki) or reduction to alkenes.
-
N-Unprotected Oligonucleotide Synthesis: Used to activate hydroxyl groups for
-selective phosphorylation. -
Toxicity Warning: DECP is a potent cholinesterase inhibitor (nerve agent mimic). Extreme caution and proper PPE (respiratory protection) are mandatory.
DECMP: The Bioisostere & Prodrug Builder
DECMP (specifically the phosphonate CAS 3167-63-3) is used to build Non-Hydrolyzable Phosphate Mimics .
-
Bioisosteres: The
linkage mimics the linkage but is resistant to phosphatases. This is crucial for designing nucleotide analogs (e.g., PMEA/Adefovir) that survive metabolic pass. -
Alpha-Aminophosphonates: Reaction with amines to synthesize analogs of amino acids.
-
Prodrugs (using CAS 39928-09-1): Reaction with carboxylic acids to form phosphonooxymethyl esters (e.g., Fosphenytoin), improving water solubility of lipophilic drugs.
Performance Comparison Table
| Feature | Diethyl Chlorophosphate (DECP) | Diethyl Chloromethylphosphonate (DECMP) |
| Primary Bond Formed | ||
| Reaction Type | Phosphorylation ( | Alkylation ( |
| Product Stability | Low: Hydrolyzes in vivo (Phosphatase sensitive) | High: Stable |
| Moisture Sensitivity | High: Reacts violently with water to form HCl | Moderate: Stable in water for short periods |
| Toxicity | High: Cholinesterase Inhibitor | Moderate: Alkylating agent (Genotoxic potential) |
| Common Use Case | Flame retardants, Pesticides, Enol phosphates | Antiviral Nucleotides (Tenofovir), HWE Reagents |
Part 3: Experimental Protocols
Protocol A: Phosphorylation of a Secondary Alcohol using DECP
Objective: Synthesis of Diethyl Alkyl Phosphate.
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Reagent: Diethyl chlorophosphate (1.2 equiv)
-
Base: Triethylamine (1.5 equiv) or Pyridine
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the alcohol and DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine and DMAP. Cool the mixture to 0°C.
-
Reagent Addition: Add DECP dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with PMA or Molybdate).
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Silica gel chromatography (EtOAc/Hexanes). Phosphate esters are polar; expect higher
than the free acid but lower than the alcohol.
Protocol B: Synthesis of Aminophosphonate using DECMP
Objective: N-alkylation to create a stable phosphonate isostere.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: Diethyl (chloromethyl)phosphonate (1.1 equiv)[3]
-
Base:
(2.0 equiv) or NaH (1.1 equiv) for less nucleophilic amines -
Solvent: DMF or Acetonitrile (
) -
Catalyst: NaI (0.1 equiv) - Finkelstein condition to activate the chloride.
Step-by-Step:
-
Activation: Dissolve DECMP in dry
. Add NaI and stir for 15 mins at RT to generate the more reactive iodomethyl species in situ. -
Addition: Add the amine and
. -
Reflux: Heat the mixture to 60–80°C. The alkylation of the amine by the chloromethyl group is slower than phosphorylation and requires thermal energy.
-
Monitoring: Reaction typically requires 12–24 hours.
-
Workup: Remove solvent under vacuum. Resuspend in EtOAc/Water. Extract organic layer.[10]
-
Result: The product contains a
linkage.[4] This is stable against hydrolysis, unlike the bond formed by DECP.
Part 4: Decision Logic for Drug Design
Use this logic flow to select the correct reagent for your medicinal chemistry campaign.
Figure 2: Decision matrix for selecting between DECP and DECMP based on biological stability requirements.
References
- Saunders, B. C. (1957). Some Aspects of the Chemistry and Toxic Action of Organic Compounds Containing Phosphorus and Fluorine. Cambridge University Press. (Classic reference on DECP toxicity and synthesis).
-
Holy, A. (1993). "Synthesis of Nucleoside Phosphonates". Current Protocols in Nucleic Acid Chemistry. (Describes use of DECMP in Adefovir synthesis).
-
Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs". Chemical Reviews, 114(18), 9154–9218.[11] (Comprehensive review on using chloromethyl phosphates for prodrugs).
-
Organic Syntheses. (2008). "Preparation of Diethyl (Dichloromethyl)phosphonate". Org.[2][10] Synth. 2008, 85, 22-29. (Experimental data on chloromethyl phosphonate derivatives).
-
PubChem Compound Summary. (2024). "Diethyl chlorophosphate" (CID 13139) and "Diethyl (chloromethyl)phosphonate" (CID 76928).
Sources
- 1. lookchem.com [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. dslab.co.kr [dslab.co.kr]
- 4. Diethyl Chloromethylphosphate [39928-09-1] | King-Pharm [king-pharm.com]
- 5. Diethyl chloromethyl phosphate (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 7. Chloromethyl phosphate | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Bioisostere Detective: Spectroscopic Differentiation of Phosphate vs. Phosphonate Esters
Executive Summary: The P-O-C vs. P-C Paradigm
In drug development and agricultural chemistry, the substitution of a phosphate ester (P-O-C) with a phosphonate (P-C) is a classic bioisosteric replacement.[1] This modification renders the molecule resistant to enzymatic hydrolysis (e.g., by phosphatases), significantly altering pharmacokinetics and half-life. However, confirming this structural change requires precise spectroscopic validation.
This guide moves beyond basic functional group analysis to provide a rigorous, multi-modal spectroscopic framework for differentiating these two classes. While Mass Spectrometry (MS) provides elemental composition, Nuclear Magnetic Resonance (NMR) serves as the definitive structural probe, relying on the distinct scalar coupling signatures of the P-C bond.
The Chemical Core: Stability & Bond Energetics
Before diving into detection, one must understand the physical basis of the spectroscopic signals.
-
Phosphate Esters (P-O-C): Characterized by a bridging oxygen. The P-O bond is polar and labile. Biologically, this bond is the target of hydrolysis, releasing energy (e.g., ATP hydrolysis).
-
Phosphonate Esters (P-C): Characterized by a direct Phosphorus-Carbon bond.[2][3] The P-C bond is shorter, significantly stronger (Bond Dissociation Energy ~264 kJ/mol vs ~335 kJ/mol for P-O), and chemically inert to standard hydrolytic conditions.
Implication for Spectroscopy: The absence of the bridging oxygen in phosphonates changes the electron shielding around the phosphorus nucleus (NMR shift) and alters the fragmentation pathways in mass spectrometry.
NMR Spectroscopy: The Gold Standard
NMR is the primary method for differentiation. The key differentiator is not just the chemical shift, but the magnitude of the coupling constants involving Carbon-13 and Phosphorus-31.
A. P NMR Chemical Shifts
Phosphorus-31 is 100% naturally abundant with a spin of 1/2, making it highly sensitive.
-
Phosphate Esters: Typically resonate upfield (shielded).
-
Range:
-5 to +5 ppm (relative to 85% H PO ).
-
-
Phosphonate Esters: Typically resonate downfield (deshielded) due to the lower electronegativity of Carbon compared to Oxygen, which reduces shielding at the Phosphorus nucleus.
-
Range:
+10 to +40 ppm.
-
B. The "Smoking Gun": Heteronuclear Coupling Constants ( )
This is the most critical section for structural proof. The direct P-C bond in phosphonates creates a massive one-bond coupling constant (
| Feature | Phosphate Ester (P-O-C) | Phosphonate Ester (P-C) | Diagnostic Value |
| -5 to +5 ppm | +10 to +40 ppm | Strong Indicator | |
| Doublet (via | Doublet (via | Definitive | |
| Coupling Constant ( | Definitive | ||
| Supportive |
Expert Insight: When running
C NMR, ensure you acquire enough scans to resolve the carbon attached to the phosphorus. In a phosphonate, this carbon signal will be split into a wide doublet (Hz). In a phosphate, the carbon (now alpha to oxygen, C-O-P) shows a much smaller splitting ( Hz).
Vibrational Spectroscopy (IR)[5]
Infrared spectroscopy is less specific than NMR but useful for rapid screening.
-
P=O Stretch: Both classes exhibit a strong band at
. -
P-O-C Stretch: Strong absorption at
. Present in both (if the phosphonate is an ester), but the intensity varies. -
P-C Stretch: Weak to medium bands at
. Often obscured in the fingerprint region and difficult to assign without isotopic labeling or DFT calculations.
Verdict: Use IR for "fingerprinting" known compounds, not for de novo structural elucidation of unknowns.
Mass Spectrometry: Fragmentation Logic
In High-Resolution Mass Spectrometry (HRMS), the exact mass difference is detectable (O = 15.9949 u vs CH
-
Phosphate Fragmentation:
-
Dominant loss of phosphoric acid (
, 98 Da) or phosphate ester fragments. -
The P-O bond is the "weak link" in collision-induced dissociation (CID).
-
-
Phosphonate Fragmentation:
-
The P-C bond is extremely robust .
-
Fragmentation typically occurs at the ester groups (loss of alkyl chains) or distal parts of the molecule.
-
You will often observe the "Phosphonate Head" (e.g.,
) as a stable fragment ion.
-
Experimental Protocol: The Identification Workflow
This protocol is designed for the unambiguous identification of an unknown phosphorus-containing solid.
Step 1: Sample Preparation
-
Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (CDCl
or D O). -
Note: If the compound is a salt (e.g., phosphonic acid salt), D
O with a pH adjustment may be necessary to ensure solubility and sharp peaks.
Step 2: P NMR (Proton Decoupled)[4]
-
Parameter: Pulse delay (
) > 2 seconds (P nuclei relax slowly). -
Observation:
-
Signal near 0 ppm
Suspect Phosphate. -
Signal near 20-30 ppm
Suspect Phosphonate.
-
Step 3: C NMR (The Confirmation)
-
Focus: Look for the carbon signal directly attached to the phosphorus.[3]
-
Calculation: Measure the distance (in Hz) between the two legs of the doublet.
-
If
, ID = Phosphonate . -
If
, ID = Phosphate .
-
Step 4: HRMS Validation
-
Run ESI-MS in Positive/Negative mode.
-
Confirm exact mass.
-
Perform MS/MS: Look for the survival of the P-C fragment (Phosphonate) vs. loss of phosphate group (Phosphate).
Visualization: Decision Logic
The following diagram illustrates the logical flow for differentiating these species using the described methodologies.
Caption: Logical workflow for differentiating phosphate and phosphonate esters using NMR coupling constants and chemical shifts.
Case Study: Tenofovir vs. AMP
To illustrate this in a drug development context, compare Adenosine Monophosphate (AMP) with Tenofovir .
-
AMP (Phosphate): Natural nucleotide. The alpha-phosphorus is bonded to oxygen.
-
Spectra:
P NMR 0 ppm. Hydrolyzes rapidly in plasma.
-
-
Tenofovir (Phosphonate): Acyclic nucleoside phosphonate analog.[2] The phosphorus is bonded to a linker carbon.
-
Spectra:
P NMR 20 ppm. The P-C bond resists enzymatic cleavage, allowing the drug to bypass the first phosphorylation step and remain stable in plasma.
-
References
-
Kaluzna, I. A., et al. (2016). NMR Spectroscopy of Phosphorus-Containing Compounds. Wiley Online Library. [Link]
-
Kühl, O. (2008). Phosphorus-31 NMR Spectroscopy. Springer Berlin Heidelberg. [Link]
-
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]
-
Department of Chemistry, University of Wisconsin-Madison. Characteristic NMR Coupling Constants. [Link]
Sources
- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsolutionsusa.com [clearsolutionsusa.com]
Safety Operating Guide
Diethyl chloromethylphosphate proper disposal procedures
Senior Application Scientist Note: Before proceeding, verify the CAS number of your specific reagent. "Diethyl chloromethylphosphate" is frequently used as a synonym for Diethyl (chloromethyl)phosphonate (CAS 3167-63-3) , a common reagent in Horner-Wadsworth-Emmons syntheses.[1] However, it may also refer to the rare phosphate ester (CAS 39928-09-1) .[1] This guide prioritizes the standard phosphonate (CAS 3167-63-3) but includes critical safety distinctions for the phosphate variant.
Hazard Identification & Chemical Integrity
Proper disposal begins with understanding the specific reactivity profile of the molecule. Diethyl (chloromethyl)phosphonate is an electrophilic organophosphorus compound.[2] Its disposal risks are driven by two primary factors: hydrolytic instability and corrosivity .
| Property | Specification | Operational Implication |
| CAS Number | 3167-63-3 | Verify this matches your container. |
| Molecular Formula | C₅H₁₂ClO₃P | Contains C-P bond (Phosphonate).[1][3] |
| Flash Point | 86°C (187°F) | Classified as a Combustible Liquid .[4][5] |
| Hydrolysis Products | HCl (gas), Ethanol, Chloromethylphosphonic acid | Do not seal wet waste. Pressure buildup risk. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires full contact isolation (Nitrile/Neoprene). |
| Incompatibilities | Strong Oxidizers, Strong Bases | Exothermic polymerization or violent decomposition. |
CRITICAL WARNING (CAS 39928-09-1): If your container is explicitly the phosphate ester (O-CH₂-Cl linkage), hydrolysis may generate formaldehyde (a carcinogen) and HCl.[1] Handle as a high-hazard carcinogen waste stream.[1]
Pre-Disposal Logistics & Segregation
Do not mix this chemical with general organic solvents without checking compatibilities. It must be segregated into a dedicated waste stream to prevent cross-reactivity in the central waste accumulation area.
Waste Stream Classification
-
RCRA Status: While not a P- or U-listed waste, it exhibits characteristics of Corrosivity (D002) upon hydrolysis (generating HCl) and Ignitability (D001) if mixed with lower flashpoint solvents.[1]
-
Labeling: "Hazardous Waste - Organophosphorus Compound.[1] Corrosive. Acidic."
Containment Protocols
-
Primary Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers due to acid generation.
-
Venting: If the waste contains any moisture, use a vented cap (e.g., circumvention cap) to prevent pressurization from HCl off-gassing.[1]
Disposal Procedures
Method A: Commercial Incineration (Recommended)
For any quantity >10 mL, on-site chemical treatment is discouraged due to the generation of noxious HCl fumes and acidic byproducts.[1]
-
Packaging: Leave the chemical in its original container if possible. If transferring, use a dry, chemically compatible bottle.
-
Overpacking: Place the primary container into a secondary containment bucket with vermiculite or dry sand to cushion and absorb potential leaks.
-
Manifesting: List as "Organophosphorus liquid, acidic, combustible."
-
Destruction: Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for incineration equipped with an acid gas scrubber.
Method B: Emergency Spills & Small-Scale Deactivation (<10 mL)
Use this protocol only for spill cleanup or cleaning residual traces from glassware.[1] Perform strictly in a functioning chemical fume hood.
The Mechanism:
The goal is to neutralize the acidity (HCl) generated during hydrolysis without triggering a violent exotherm.
Step-by-Step Deactivation:
-
Preparation: Prepare a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) . Do not use strong bases like NaOH, as they can cause rapid, uncontrollable hydrolysis.[1]
-
Dilution: Slowly add the organophosphate to a large excess of the carbonate solution (1:20 ratio) in a beaker.
-
Observation: Effervescence (
) will occur as HCl is neutralized.
-
-
Stirring: Stir gently for 1-2 hours to ensure complete hydrolysis of the ester groups.
-
pH Check: Verify pH is neutral (6-8).
-
Disposal: The resulting aqueous solution contains chloromethylphosphonic acid salts. Label as "Aqueous waste contaminated with organophosphates" and dispose of according to local aqueous hazardous waste regulations. Do not drain dispose.
Visual Workflows
Figure 1: Disposal Decision Logic
This decision tree ensures you select the correct disposal route based on volume and container integrity.
Caption: Decision matrix for determining the safest disposal route based on container status and chemical volume.
Figure 2: Spill Response Protocol
Immediate actions to take if a spill occurs in the laboratory.
Caption: Step-by-step spill response workflow emphasizing the prohibition of water during the initial absorption phase.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, Diethyl (chloromethyl)phosphonate. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. 830346-48-0,5-Bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]
- 4. Diethyl (Chloromethyl)phosphonate | 3167-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Diethyl chloromethylphosphonate 97 3167-63-3 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
